molecular formula C3H6NNaO3 B7721293 sodium;2-(hydroxymethylamino)acetate

sodium;2-(hydroxymethylamino)acetate

Cat. No.: B7721293
M. Wt: 127.07 g/mol
InChI Key: CITBNDNUEPMTFC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-(hydroxymethylamino)acetate can be synthesized through the reaction of glycine with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where glycine and formaldehyde are reacted in the presence of sodium hydroxide. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete reaction. The product is then isolated and purified using techniques such as filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(hydroxymethylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sodium;2-(hydroxymethylamino)acetate involves its ability to act as a buffering agent, maintaining pH levels in various formulations. It can chelate metal ions, thereby stabilizing formulations and preventing degradation. The compound interacts with amino acids and proteins, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of sodium, hydroxymethyl, and amino functional groups, which provide it with distinct buffering and chelating properties. Its ability to stabilize formulations and prevent degradation makes it particularly valuable in personal care and pharmaceutical applications .

Properties

IUPAC Name

sodium;2-(hydroxymethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBNDNUEPMTFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[O-])NCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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